molecular formula C8H6BrFO B1380584 4-(Bromomethyl)-3-fluorobenzaldehyde CAS No. 1416980-24-9

4-(Bromomethyl)-3-fluorobenzaldehyde

Cat. No.: B1380584
CAS No.: 1416980-24-9
M. Wt: 217.03 g/mol
InChI Key: ZQOAOEVJEOBIIY-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-fluorobenzaldehyde is an organic compound with the molecular formula C8H6BrFO It is characterized by the presence of a bromomethyl group and a fluorine atom attached to a benzaldehyde ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-3-fluorobenzaldehyde typically involves the bromination of 3-fluorobenzaldehyde. One common method is the bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification processes such as recrystallization or distillation are employed to obtain the desired product with high purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromomethyl group is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed:

    Substitution: Formation of substituted benzaldehydes.

    Oxidation: Formation of 4-(bromomethyl)-3-fluorobenzoic acid.

    Reduction: Formation of 4-(bromomethyl)-3-fluorobenzyl alcohol.

Scientific Research Applications

4-(Bromomethyl)-3-fluorobenzaldehyde is utilized in various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the development of fluorescent probes and labeling agents for biological studies.

    Industry: Employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3-fluorobenzaldehyde primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a suitable candidate for nucleophilic substitution reactions. The aldehyde group can participate in various redox reactions, contributing to its versatility in chemical synthesis.

Comparison with Similar Compounds

    4-(Bromomethyl)benzaldehyde: Lacks the fluorine atom, making it less reactive in certain substitution reactions.

    3-Fluorobenzaldehyde: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.

    4-(Chloromethyl)-3-fluorobenzaldehyde: Similar structure but with a chlorine atom instead of bromine, which can affect the reactivity and selectivity in chemical reactions.

Uniqueness: 4-(Bromomethyl)-3-fluorobenzaldehyde is unique due to the presence of both bromomethyl and fluorine substituents on the benzaldehyde ring. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-(bromomethyl)-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOAOEVJEOBIIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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